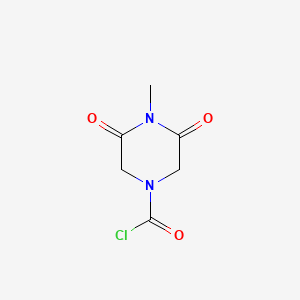

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride

Description

Properties

IUPAC Name |

4-methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-4(10)2-9(6(7)12)3-5(8)11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXAMTDBIHVFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664759 | |

| Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112489-86-8 | |

| Record name | 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 4-Methylpiperazine-2,6-dione is synthesized via cyclization of N-methylglycine-glycine dipeptide under acidic conditions.

-

Chloroformylation :

Key Data :

This method’s safety profile and scalability make it industrially viable, though the diketopiperazine precursor’s synthesis requires optimization to minimize racemization.

Oxidation of 1-Chloroformyl-4-methylpiperazine

A two-step approach leverages 1-chloroformyl-4-methylpiperazine hydrochloride (synthesized via BTC and N-methylpiperazine) followed by oxidation at positions 3 and 5.

Step 1: Synthesis of 1-Chloroformyl-4-methylpiperazine Hydrochloride

Step 2: Selective Oxidation

-

Oxidizing Agents : KMnO₄ in acidic conditions or RuO₄ under controlled pH.

-

Challenges : Over-oxidation may degrade the chloroformyl group, necessitating low temperatures (0–5°C) and stoichiometric control.

Optimized Protocol :

-

Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in H₂O/CH₃CN (1:3).

-

Add KMnO₄ (2.1 equiv) at 0°C over 1 hour.

-

Stir for 12 hours, filter, and purify via column chromatography.

Outcomes :

Cyclocondensation of Functionalized Diamines

This method constructs the piperazine ring de novo, incorporating dioxo and chloroformyl groups during cyclization.

Reaction Design

-

Diamine Substrate : N-Methyl ethylenediamine derivatives.

-

Cyclization : Conducted in tetrahydrofuran (THF) at reflux for 8–12 hours.

Example :

-

Substrate : N-Methyl-N’-(2-oxopropyl)ethylenediamine.

-

Reagent : BTC (1.5 equiv).

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |

|---|---|---|---|---|

| Chloroformylation | 78–85 | >98 | High (no phosgene) | Industrial |

| Oxidation | 62–68 | 85–90 | Moderate (toxic oxidizers) | Lab-scale |

| Cyclocondensation | 70 | 91 | High | Pilot-scale |

Critical Considerations in Synthesis

Solvent Selection

Impurity Control

-

Byproducts : Unreacted BTC forms trichloromethyl ethers, removed via aqueous washes.

-

Recrystallization : Acetone/hexane mixtures yield high-purity crystals.

Recent patents explore enzymatic methods for dioxopiperazine synthesis, though yields remain suboptimal (<50%). Photocatalytic oxidation using TiO₂ nanoparticles shows promise for greener dioxo group introduction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid.

Reduction: The compound can be reduced to form 4-Methyl-3,5-dioxopiperazine-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed:

Amides, Esters, Thioesters: Formed through substitution reactions

4-Methyl-3,5-dioxopiperazine-1-carboxylic acid: Formed through hydrolysis

4-Methyl-3,5-dioxopiperazine-1-methanol: Formed through reduction

Scientific Research Applications

Applications in Medicinal Chemistry

- Antibiotic Development :

- Inhibitors of Enzymatic Activity :

- Potential Antitumor Activity :

Applications in Synthetic Organic Chemistry

- Building Blocks for Complex Molecules :

- Synthesis of Diketopiperazines :

Case Study 1: Antibiotic Synthesis

A study demonstrated the efficiency of using 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride as an intermediate in synthesizing a new class of cephalosporins. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria, highlighting the compound's utility in pharmaceutical development.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibition mechanism of β-lactamases by derivatives synthesized from 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride. The findings revealed that these derivatives could effectively bind to the active site of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives

Compound : 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)

- Structure : A simple piperazine ring with a 4-chlorophenyl substituent.

- Key Differences :

- The target compound contains two ketone groups (dioxo modification) and a carbonyl chloride, whereas 1-(4-chlorophenyl)piperazine lacks these functional groups.

- The dioxo groups in the target compound reduce basicity compared to the unmodified piperazine core, which is typically basic.

- Applications : 1-(4-Chlorophenyl)piperazine is used in pharmaceuticals (e.g., antidepressants), while the target compound’s carbonyl chloride group suggests utility as a reactive intermediate in drug synthesis.

Sulfonyl Chloride Analogs

Compound : 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 892948-94-6)

- Structure : A benzoxazine ring fused with a sulfonyl chloride group.

- Key Differences :

- Reactivity : Sulfonyl chlorides (e.g., this compound) are electrophilic at sulfur, favoring sulfonamide formation, whereas the target’s carbonyl chloride undergoes nucleophilic acyl substitution (e.g., forming amides or esters).

- Thermal Stability : The benzoxazine derivative has a melting point of 65–69°C, suggesting moderate stability, while the target compound’s stability may vary due to its dioxopiperazine ring strain.

Acyl Chlorides vs. Sulfonyl Chlorides

| Parameter | 4-Methyl-3,5-dioxopiperazine-1-carbonyl Chloride | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride |

|---|---|---|

| Reactivity | High (nucleophilic acyl substitution) | Moderate (sulfonylation) |

| Typical Reactions | Amide/ester formation | Sulfonamide synthesis |

| Applications | Polymer crosslinking, drug intermediates | Surfactants, dyes |

Comparison with Maleimide-Based Corrosion Inhibitors

Compound : Bis maleimide azo derivatives (e.g., derivatives 1 and 2 from )

- Structure : Azo-linked maleimides with 4-methylphenyl groups.

- The target’s carbonyl chloride group may limit direct use in corrosion inhibition but could enable synthesis of tailored inhibitors via functionalization.

Physicochemical Properties and Stability

Biological Activity

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride (CAS No. 112489-86-8) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure allows it to interact with biological systems, potentially leading to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is characterized by its piperazine ring with two carbonyl groups and a chlorine substituent. The presence of these functional groups enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis and a candidate for drug development.

The biological activity of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is largely attributed to its ability to interact with various molecular targets. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : It has been suggested that derivatives of this compound can inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis, particularly through interactions with transcription factors like HIF-1α, which is crucial in cancer biology.

Biological Activities

Research indicates that 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives can disrupt HIF-1 activity, leading to reduced tumor growth and angiogenesis. This is particularly relevant in hypoxic tumor environments where HIF-1α is often overexpressed.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A study published in Marine Drugs highlighted the anticancer properties of compounds similar to 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride. These compounds were shown to significantly inhibit HIF-1α transcriptional activity in colorectal cancer cell lines, leading to reduced expression of glycolytic genes and promoting apoptosis under hypoxic conditions .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of this compound demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing a carbonyl chloride group to a substituted piperazine core. A common approach is reacting 4-methylpiperazine derivatives with phosgene or thionyl chloride under anhydrous conditions. Reaction optimization should focus on temperature control (e.g., 0–5°C to avoid side reactions) and solvent selection (e.g., dichloromethane for high solubility of intermediates). Monitoring via TLC or HPLC is critical to track progress and minimize byproducts like hydrolysis products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and carbonyl chloride functionality.

- HPLC with a mobile phase of methanol/water/0.2 M sodium phosphate/0.4 M tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) for purity assessment .

- FT-IR to verify the presence of carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Hydrolysis of the carbonyl chloride group is a major degradation pathway, so avoid moisture and humidity. Pre-dry solvents if repurposing the compound for downstream reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic acyl substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or nucleophile strength. For example, amines may show variable reactivity due to steric hindrance from the 4-methyl group. Systematic screening using solvents like DMF (polar aprotic) vs. THF (less polar) and nucleophiles (e.g., primary vs. secondary amines) can clarify trends. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) are recommended to identify rate-limiting steps .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., for prodrug applications)?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Use LC-MS to quantify degradation products over time. Computational modeling (e.g., DFT for hydrolysis transition states) can predict vulnerable sites. For in vitro studies, incubate with serum albumin to assess protein-binding effects on stability .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or ITC to measure binding affinities.

- Molecular docking (using software like AutoDock) to identify potential binding pockets in targets like G-protein-coupled receptors, leveraging the piperazine scaffold’s flexibility .

- Mutagenesis studies to validate hypothesized interaction sites (e.g., replacing residues predicted to form hydrogen bonds with the carbonyl group).

Q. What analytical approaches are suitable for detecting trace impurities from synthesis?

- Methodological Answer : High-resolution LC-MS/MS with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can identify impurities at <0.1% levels. Compare fragmentation patterns with reference standards. For chiral impurities, use chiral stationary phases (e.g., amylose-based) in HPLC .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in melting point or solubility data across studies?

- Methodological Answer : Variability may stem from polymorphic forms or residual solvents. Characterize crystallinity via PXRD and thermal behavior via DSC . For solubility, standardize solvent pre-saturation (e.g., shake flask method at 25°C for 24 hours) and report solvent lot numbers .

Q. What steps can mitigate side reactions during coupling reactions (e.g., peptide synthesis)?

- Methodological Answer : Activate the carbonyl chloride with HOBt/DIC to form an active ester intermediate, reducing racemization. Use scavengers (e.g., trisamine) to quench excess reagent. Monitor reaction progress via 19F-NMR if using fluorinated coupling partners .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Stability (pH 7.4, 37°C) | t₁/₂ = 12 hours (PBS) | |

| HPLC Retention Time | 8.2 min (methanol/water/phosphate buffer) | |

| Common Impurities | Hydrolysis product (carboxylic acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.